4-羟基苄胺水合物

描述

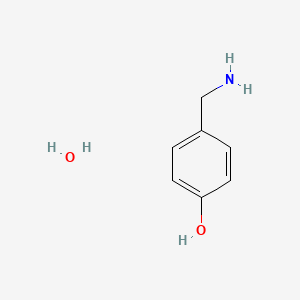

4-Hydroxybenzylamine hydrate is a chemical compound with the CAS Number: 2006278-39-1 . It has a molecular weight of 141.17 and its IUPAC name is 4-(aminomethyl)phenol hydrate . It is a white to brown solid .

Synthesis Analysis

The synthesis of 4-Hydroxybenzylamine hydrate involves its reaction with formaldehyde . Computational calculations have shown that 4-Hydroxybenzylamine forms dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions . The formation of these cyclic dimers leads to the creation of a 12-atom azacyclophane .Molecular Structure Analysis

The molecular formula of 4-Hydroxybenzylamine hydrate is C7H11NO2 . The InChI key is PHUGFJQJJCDBFX-UHFFFAOYSA-N . The SMILES string representation is NCC1=CC=C(O)C=C1 .Chemical Reactions Analysis

The intermolecular interactions of 4-Hydroxybenzylamine and their possible influence on its reaction with formaldehyde have been analyzed . It has been found that 4-Hydroxybenzylamine forms dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions .Physical and Chemical Properties Analysis

4-Hydroxybenzylamine hydrate appears as a white to brown solid . The elemental analysis shows 57.18 to 61.94 % © based on monohydrate .科学研究应用

生物活性化合物的膳食来源

已知 4-羟基苄胺在白芥菜中产生,并且可能作为生物活性化合物的膳食来源。由于这些化合物潜在的健康促进作用,这引起了人们的兴趣。在白芥菜中形成 4-羟基苄胺的代谢途径涉及 l-谷氨酰胺与源自硫代芥子的 4-羟基苄基碳正离子之间的反应 (Frandsen 等人,2020)。

酶抑制

4-羟基苄胺已被研究为 GABA 转氨酶 (GABA-T) 和琥珀半醛脱氢酶 (SSADH) 的抑制剂。该分子的结构,特别是苯环的存在,对于酶抑制很重要。抑制作用表明在设计新型 GABA-T 抑制剂中具有潜在用途 (Tao 等人,2006)。

在芥菜属物种中的存在

4-羟基苄胺已在白芥菜和野芥菜中被发现,还有 N5-(4-羟基苄基) 谷氨酰胺和硫代芥子。它在这些物种中的存在对化学分类、芥子油苷分解代谢和胺代谢有影响 (Larsen 等人,1984)。

在心血管疾病中的药理作用

4-羟基苄胺在心肌梗死 (MI) 治疗中的作用已得到探索。发现它可以改善心脏功能,并减少小鼠 MI 诱导的心脏重塑、氧化应激、细胞凋亡和炎症。这表明其在 MI 治疗中的潜力 (Guo 等人,2022)。

抗菌活性

一系列 4-羟基苄亚胺腙表现出体外抗菌活性,特别是苯环上具有特定取代基的化合物。抗菌活性与拓扑参数相关,表明 4-羟基苄胺衍生物在抗菌应用中的潜力 (Kumar 等人,2011)。

安全和危害

4-Hydroxybenzylamine hydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

作用机制

Target of Action

4-Hydroxybenzylamine hydrate, also known as 4-Aminomethylphenol hydrate , is a small molecule that primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease found in the digestive system where it breaks down proteins. It plays a crucial role in physiological and cellular processes.

Mode of Action

It’s known that it forms dimers in solution by o–h⋯n hydrogen bonds . These dimers are stabilized by intermolecular interactions, which may influence the course of 4-Hydroxybenzylamine’s reaction with other molecules .

Biochemical Pathways

It’s known to be involved in the formation of dimers in solution

Pharmacokinetics

It’s known that the compound is absorbed within 2 hours of administration, has a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties suggest that the compound has good bioavailability.

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to physiological responses.

Action Environment

The action of 4-Hydroxybenzylamine hydrate can be influenced by environmental factors. For instance, it’s recommended to store the compound at a temperature of +4°C to maintain its stability . Furthermore, the compound’s action may be affected by the pH of the environment, as it forms dimers in solution via hydrogen bonds

生化分析

Biochemical Properties

It is known that 4-Hydroxybenzylamine hydrate can form dimers in solution by O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions .

Molecular Mechanism

It is known that this compound forms dimers in solution through O–H⋯N hydrogen bonds . These dimers are stabilized by π-stacking interactions

属性

IUPAC Name |

4-(aminomethyl)phenol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUGFJQJJCDBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

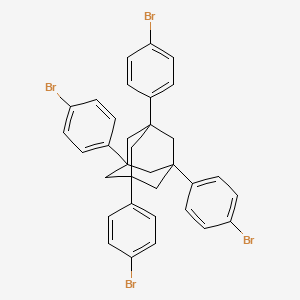

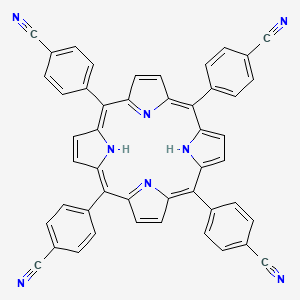

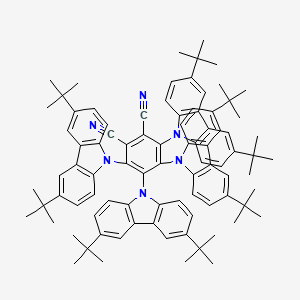

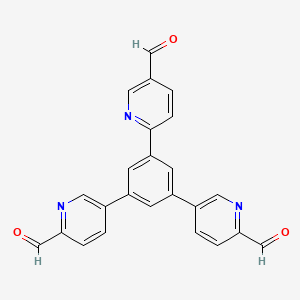

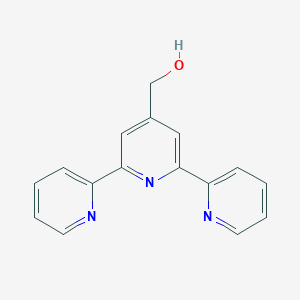

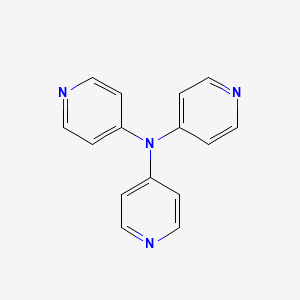

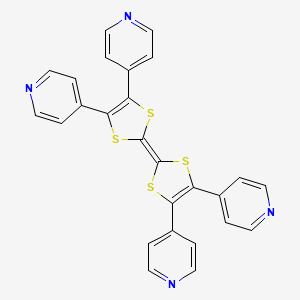

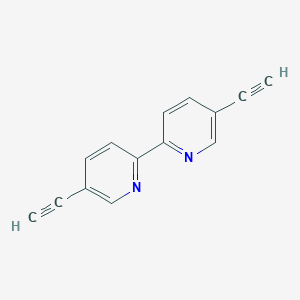

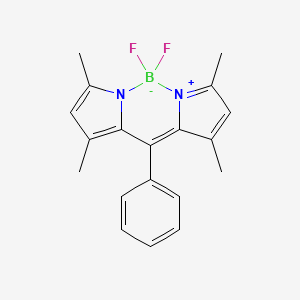

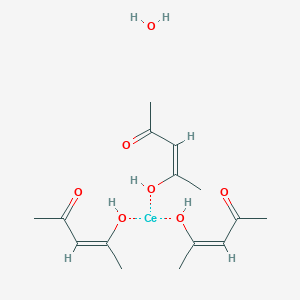

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)